1,6-Diaminodiamantane

Descripción

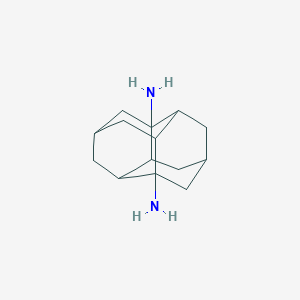

Structure

3D Structure

Propiedades

Número CAS |

166040-10-4 |

|---|---|

Fórmula molecular |

C14H22N2 |

Peso molecular |

218.34 g/mol |

Nombre IUPAC |

pentacyclo[7.3.1.14,12.02,7.06,11]tetradecane-1,6-diamine |

InChI |

InChI=1S/C14H22N2/c15-13-6-8-3-10-9(13)1-7-2-11(13)12(4-8)14(10,16)5-7/h7-12H,1-6,15-16H2 |

Clave InChI |

WMBTVDOFORJFEB-UHFFFAOYSA-N |

SMILES canónico |

C1C2CC3C4CC5CC(C1C3(C5)N)C4(C2)N |

Origen del producto |

United States |

Synthetic Methodologies for 1,6 Diaminodiamantane

Historical and Evolving Synthetic Approaches to 1,6-Diaminodiamantane

The traditional and most referenced methods for synthesizing this compound involve a multi-step process starting from a suitable diamantane precursor. This typically includes halogenation, followed by amination and subsequent hydrolysis.

The journey to this compound often commences with the synthesis of diamantane itself, which can be prepared from norbornadiene through a Lewis acid-catalyzed rearrangement. ncl.edu.tw Once the diamantane framework is obtained, a crucial step is the introduction of leaving groups at the 1 and 6 positions, which are tertiary bridgehead carbons. Halogenation, particularly bromination, is a common strategy to achieve this.

The direct bromination of diamantane can yield a mixture of halogenated isomers, from which 1,6-dibromodiamantane (B14679023) must be separated. ncl.edu.tw The regiochemistry of this halogenation is influenced by the relative reactivity of the C-H bonds within the diamantane structure. wikipedia.org

Table 1: Halogenation of Diamantane

| Reactant | Reagent(s) | Product | Reference |

|---|

With 1,6-dibromodiamantane in hand, the introduction of nitrogen-containing functional groups is typically accomplished via the Ritter reaction. wikipedia.orgorganic-chemistry.orgopenochem.org This reaction involves treating the dibromide with a nitrile, such as acetonitrile (B52724), in the presence of a strong acid like sulfuric acid. researchgate.netuni-giessen.de This process generates a stable carbenium ion at the bridgehead position, which is then attacked by the nitrogen atom of the nitrile. organic-chemistry.orgopenochem.org The resulting nitrilium ion is subsequently hydrolyzed in the workup to form an N-alkyl amide. wikipedia.org

In the case of 1,6-dibromodiamantane, the Ritter reaction with acetonitrile yields 1,6-diacetamidodiamantane. researchgate.netuni-giessen.de This acetamidation step has been reported to proceed in high yield. uni-giessen.de

Table 2: Ritter Reaction for 1,6-Diacetamidodiamantane Synthesis

| Reactant | Reagent(s) | Product | Yield | Reference |

|---|---|---|---|---|

| 1,6-Dibromodiamantane | Acetonitrile, H₂SO₄ | 1,6-Diacetamidodiamantane | 72% | researchgate.net |

The final step in this classical synthetic sequence is the hydrolysis of the intermediate, 1,6-diacetamidodiamantane, to afford the target this compound. This conversion is typically achieved by heating the diacetamide (B36884) with a strong base, such as sodium hydroxide, in a high-boiling solvent like diethylene glycol. uni-giessen.de

While effective, this hydrolysis can present challenges, including harsh reaction conditions and difficult work-up procedures to obtain the pure diamine. uni-giessen.detandfonline.com Despite these difficulties, it remains a widely cited method for the final conversion.

Table 3: Hydrolysis of 1,6-Diacetamidodiamantane

| Reactant | Reagent(s) | Product | Yield | Reference |

|---|---|---|---|---|

| 1,6-Diacetamidodiamantane | NaOH | This compound | 50% | researchgate.net |

Alternative and Emerging Routes to this compound

Recognizing the limitations of the traditional Ritter reaction pathway, particularly the harsh hydrolysis step, alternative methods have been explored. tandfonline.com One notable alternative involves the conversion of dibromodiamondoids into diazidodiamondoids. tandfonline.com This approach utilizes the reaction of the dibromide with azidotrimethylsilane, mediated by a Lewis acid like tin(IV) chloride, to produce 1,6-diazidodiamantane. tandfonline.com

The resulting diazide can then be reduced to the corresponding diamine. tandfonline.com Catalytic hydrogenation is an effective method for this reduction, offering a high-yield and clean conversion to this compound. tandfonline.com This route provides a valuable alternative to the sometimes problematic hydrolysis of diacetamides.

Regioselective Synthesis of Diaminodiamantane Isomers

The ability to selectively synthesize different isomers of diaminodiamantane is crucial for various applications, as the position of the amino groups significantly influences the molecule's properties and potential uses. numberanalytics.comnumberanalytics.com

The synthesis of the chiral 1,2-diaminodiamantane isomer highlights the challenges and strategies in controlling regioselectivity. universiteitleiden.nlrsc.orgresearchgate.net This vicinal diamine has garnered interest for its use as a bulky, lipophilic ligand in the preparation of platinum(II) complexes with potential anticancer activity. universiteitleiden.nlrsc.org The synthesis of 1,2-diaminodiamantane allows for the preparation of its distinct enantiomeric forms, which can be separated and used to create chiral metal complexes. universiteitleiden.nlrsc.orgresearchgate.net The pure enantiomers of 1,2-diaminodiamantane are reacted with a platinum source, such as K₂PtCl₄, to yield the corresponding platinum(II) complexes. universiteitleiden.nl

Synthesis of 4,9-Diaminodiamantane (B13577429)

The synthesis of 4,9-diaminodiamantane, where the amino groups occupy the apical positions of the cage, follows similar strategic principles to its 1,6-isomer, but with different starting materials reflecting the target regiochemistry.

One established route begins with 4,9-diamantanediol. A Ritter reaction on this diol, using acetonitrile and acid, yields the corresponding diacetamide, 4,9-diacetamidodiamantane, in reported yields of around 48%. uni-giessen.de This intermediate is then subjected to acidic hydrolysis to produce 4,9-diaminodiamantane. uni-giessen.de

Parallel to the synthesis of the 1,6-isomer, an alternative pathway starting from 4,9-dibromodiamantane (B8645885) has been utilized to avoid harsh hydrolysis. tandfonline.com The dibromide is converted to 4,9-diazidodiamantane, which is subsequently reduced to the target diamine. tandfonline.com This method is noted for its high-yield reduction step and avoidance of forcing conditions. tandfonline.com The resulting 4,9-diaminodiamantane is a valuable monomer in the synthesis of advanced materials like polyimides. researchgate.netglobalauthorid.comacs.org

Table 2: Comparison of Synthetic Routes to 4,9-Diaminodiamantane

| Method | Starting Material | Intermediate | Key Reagents | Reported Yield | Reference |

|---|

Methodologies for Isomer Differentiation and Purification

Given that functionalization reactions on the diamantane skeleton can produce mixtures of isomers, effective methods for their purification and differentiation are crucial. nih.govrsc.org The distinct physical and chemical properties of isomers like 1,6- and 4,9-diaminodiamantane allow for their separation and unambiguous identification.

Standard laboratory techniques such as crystallization are effective for purification. The precursors and final diamine products are often crystalline solids, and recrystallization from appropriate solvents can yield isomerically pure compounds. tandfonline.com

For differentiation, Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool. The structural differences between the isomers result in unique NMR spectra. For instance, the proton (¹H) and carbon (¹³C) NMR spectra for the 1,6- and 4,9-isomers and their synthetic precursors show distinct chemical shifts and multiplicity patterns corresponding to the different chemical environments of the apical and medial positions. tandfonline.com

In cases requiring definitive structural confirmation, single-crystal X-ray diffraction provides unequivocal proof of the molecular structure and the specific isomeric form. This technique has been used to confirm the structures of various functionalized diamantane derivatives, including chiral 1,2-diaminodiamantane complexes. rsc.orguniversiteitleiden.nl While advanced mass spectrometry techniques are generally powerful for isomer differentiation, specific protocols for diaminodiamantanes are less commonly detailed in the literature compared to NMR and X-ray methods. lcms.czpolyu.edu.hk

Challenges and Selectivity Considerations in Diamantane Amination

The amination of diamantane is accompanied by significant challenges, primarily revolving around selectivity and steric effects. The diamondoid cage structure is rigid and possesses multiple C-H bonds with only minor differences in reactivity, complicating regioselective functionalization. nih.govuiowa.edu

A central issue is achieving regioselectivity between the two tertiary C-H bonds at the apical positions (4,9) and the six tertiary C-H bonds at the medial positions (1, 2, 6, 7, 8, 10). uiowa.edu Direct functionalization reactions, such as bromination or nitrene insertion, can lead to mixtures of isomers because the energy differences for reaction at these sites are small. nih.govrsc.org This lack of selectivity often necessitates the separation of isomer mixtures, adding complexity to the synthetic process. nih.gov

Furthermore, steric hindrance is a major consideration in the synthesis and subsequent reactions of diaminodiamantanes. nih.gov The bulky diamantane cage can impede the approach of reagents, often requiring harsh reaction conditions to proceed. tandfonline.com These steric constraints can also lead to significantly reduced reaction yields. For example, a condensation reaction involving this compound was reported to give only a 3% yield, a result attributed to pronounced steric effects that limit the conversion. sci-hub.se The inherent stability of intermediates, such as the difficulty in hydrolyzing sterically hindered amides, further compounds the synthetic challenges. tandfonline.com

Derivatization and Functionalization Strategies of 1,6 Diaminodiamantane

Covalent Functionalization of Amine Moieties

Covalent functionalization involves the formation of new, stable bonds at the nitrogen atoms of the amine groups. This approach is used to create ionic derivatives, build polymeric structures, and develop complex molecular scaffolds.

The basic nature of the amine groups in 1,6-diaminodiamantane allows for straightforward acid-base reactions to form diammonium salts. Research has detailed the synthesis of new bisprimary and bisquaternary diamantane-1,6-diammonium salts. researchgate.net These ionic derivatives are of interest as guest molecules for cucurbit[n]uril (CB[n]) hosts, which are pumpkin-shaped macrocyclic compounds capable of encapsulating other molecules. researchgate.net The synthesis of these salts is a fundamental derivatization strategy, yielding crystalline materials that can be characterized by NMR spectroscopy and X-ray crystallography. researchgate.net While the synthesis of bisquaternary salts like 1,6-di(NMe₃I)diamantane has proven challenging due to significant steric hindrance, the formation of primary diammonium salts proceeds readily. researchgate.net

| Derivative Type | Reactants/Conditions | Purpose/Application | Characterization Methods | Source |

|---|---|---|---|---|

| Bisprimary Diammonium Salts | This compound, Acid | Guest for Cucurbit[n]uril (CB[n]) hosts | NMR Spectroscopy, X-ray Crystallography | researchgate.net |

| Bisquaternary Diammonium Salts | This compound, Alkyl Halide (e.g., Methyl Iodide) | Guest for Cucurbit[n]uril (CB[n]) hosts (synthesis noted as challenging) | N/A (synthesis unsuccessful under tested conditions) | researchgate.net |

The reaction of this compound with carboxylic acid derivatives, particularly anhydrides, is a powerful method for creating robust new materials. A key example is the synthesis of poly(amide-imide)s. researchgate.net This process typically involves two steps. First, this compound is reacted with an anhydride, such as trimellitic anhydride, to form a diimide-containing monomer, in this case, 1,6-bis(trimellitimido)diamantane. researchgate.net This monomer, which now possesses two carboxylic acid groups, can then undergo direct polycondensation with various aromatic diamines. researchgate.net This reaction, often carried out in a solvent like N-methyl-2-pyrrolidone (NMP) with lithium chloride, results in the formation of high-performance poly(amide-imide)s. researchgate.net These polymers exhibit high thermal stability, with main transitions occurring well above 350°C, and maintain good mechanical properties at elevated temperatures. researchgate.net

| Monomer | Co-monomer (Aromatic Diamine) | Polymer Property (Inherent Viscosity) | Thermal Property (Main Transition) | Source |

|---|---|---|---|---|

| 1,6-Bis(trimellitimido)diamantane | Various aromatic diamines | 0.33–1.55 dL/g | Up to 385°C | researchgate.net |

The rigid and well-defined structure of the diamantane core makes this compound an excellent linker or building block for constructing larger molecular scaffolds and polymers. savemyexams.com When incorporated into a polymer backbone, the 1,6-diamantylene group imparts significant thermal stability and enhances the storage modulus of the material. savemyexams.com The incorporation of this bulky, saturated hydrocarbon unit into polyamide chains, for example, leads to materials that retain their structural integrity at temperatures exceeding 350°C. savemyexams.com This demonstrates the utility of this compound in "linker chemistry," where specific molecular fragments are used to connect other components and bestow desirable properties upon the final assembly.

Coordination Chemistry of this compound

The two amine groups of this compound are electron-pair donors, positioning the molecule as a classic bidentate ligand capable of forming coordination complexes with metal ions. libretexts.orgmsu.edu A bidentate ligand binds to a central metal ion at two points, often forming a more stable chelate complex than monodentate ligands. rsc.org

In ligand design, this compound serves as a chelating agent where the nitrogen atoms of the two amine groups act as the donor atoms. rsc.org The fixed distance and orientation between these two donor sites, dictated by the rigid diamantane cage, can enforce specific geometries on the resulting metal complexes. This makes it a potentially valuable ligand for creating coordination compounds with well-defined structures and properties.

While this compound is a prime candidate for forming metal complexes, the scientific literature on its specific coordination compounds is not extensive. However, the coordination chemistry of its isomer, 1,2-diaminodiamantane, has been explored, particularly in the synthesis of platinum(II) complexes for potential therapeutic applications. universiteitleiden.nl

Research has shown that chiral 1,2-diaminodiamantane can be reacted with potassium tetrachloroplatinate(II) (K₂PtCl₄) to prepare new platinum(II) complexes. universiteitleiden.nl These reactions yield compounds like [PtCl₂(1,2-diaminodiamantane)], where the diamine acts as a bulky, lipophilic bidentate ligand. universiteitleiden.nl The synthesis of these complexes illustrates the potential of the diaminodiamantane scaffold in coordination chemistry, a potential that can be extrapolated to the 1,6-isomer. The study of such complexes is critical for developing new agents that can interact with biological targets like DNA. universiteitleiden.nl

| Ligand | Metal Salt | Resulting Complex Type | Significance | Source |

|---|---|---|---|---|

| 1,2-Diaminodiamantane | K₂PtCl₄ (Potassium tetrachloroplatinate(II)) | [PtCl₂(1,2-diaminodiamantane)] | Potential antineoplastic agent with a bulky, chiral ligand | universiteitleiden.nl |

| 1,2-Diaminodiamantane | K₂[Pt(ox)₂] (Potassium bis(oxalato)platinate(II)) | [Pt(ox)(1,2-diaminodiamantane)] | Alternative platinum complex with an oxalate (B1200264) co-ligand | universiteitleiden.nl |

Chiral Ligand Synthesis and Complexation Using 1,2-Diaminodiamantane Enantiomers

While this compound is achiral, its isomer, 1,2-diaminodiamantane, is chiral and exists as a pair of enantiomers. This chirality is a valuable feature for applications in asymmetric synthesis and medicine. The vicinal diamine groups provide an excellent scaffold for creating chiral ligands that can be complexed with metal centers.

A key application of chiral 1,2-diaminodiamantane is in the synthesis of platinum(II) complexes with potential as anticancer agents. rsc.orguniversiteitleiden.nlnih.gov The synthesis involves reacting the pure (R,R) or (S,S) enantiomers of 1,2-diaminodiamantane with a platinum source, such as potassium tetrachloroplatinate (K₂PtCl₄), to form dichloride complexes. universiteitleiden.nlrsc.org Alternatively, reacting the diamine enantiomers with K₂[Pt(ox)₂] (prepared from K₂PtCl₄ and potassium oxalate) yields oxalate complexes. universiteitleiden.nlrsc.org

These diamantane-based platinum complexes are bulky and lipophilic, properties which can influence their biological activity. rsc.orgresearchgate.net The dichloride complexes, in particular, have been evaluated for their anti-proliferative effects against human ovarian cancer cell lines. rsc.orgrsc.orguni-giessen.de Research has shown that the (R,R)-enantiomer of the dichloride complex exhibits higher efficacy than the widely used anticancer drug cisplatin (B142131) against both sensitive and resistant cancer cell lines. rsc.orgrsc.orguni-giessen.de The binding of these diamondoid-based platinum complexes to nucleotides like guanosine (B1672433) monophosphate (GMP) occurs at a rate comparable to or faster than that of cisplatin, highlighting the potential of 1,2-diaminodiamantane as a pharmacophore. rsc.orguniversiteitleiden.nl

The enantiomers of 1,2-diaminodiamantane can be separated on a gram scale from the racemic mixture via crystallization with (+)-tartaric acid, achieving an enantiomeric excess of over 98%. researchgate.net

Table 2: Synthesis of Chiral Platinum(II) Complexes from 1,2-Diaminodiamantane

| Diamine Enantiomer | Platinum Source | Resulting Complex Type | Key Findings |

|---|---|---|---|

| (R,R)-1,2-diaminodiamantane | K₂PtCl₄ | Dichloride Platinum(II) Complex | Showed increased efficacy compared to cisplatin in A2780 and A2780cis cancer cell lines. rsc.orgrsc.orguni-giessen.de |

| (S,S)-1,2-diaminodiamantane | K₂PtCl₄ | Dichloride Platinum(II) Complex | Evaluated for anti-proliferative activity. rsc.orgrsc.org |

| (R,R)-1,2-diaminodiamantane | K₂[Pt(ox)₂] | Oxalate Platinum(II) Complex | Synthesized in good yield, but low solubility limited activity studies. rsc.org |

| (S,S)-1,2-diaminodiamantane | K₂[Pt(ox)₂] | Oxalate Platinum(II) Complex | Synthesized in good yield, but low solubility limited activity studies. rsc.org |

Advanced Structural Characterization and Analysis of 1,6 Diaminodiamantane and Derivatives

Single Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction (SC-XRD) stands as the most definitive method for determining the absolute structure of a crystalline compound. unimi.itresearchgate.net It provides unparalleled insight into bond lengths, bond angles, and the spatial arrangement of atoms within a crystal lattice.

Determination of Molecular Conformation and Packing

The analysis of crystal structures provides critical data on the geometry of the diamantane cage itself. While often depicted as a rigid entity, the cage can exhibit subtle distortions upon functionalization. These distortions, quantifiable through SC-XRD, are vital for understanding the molecule's reactivity and interaction with other molecules.

Absolute Configuration Assignment in Chiral Derivatives

The introduction of substituents onto the diamantane skeleton can lead to the formation of chiral molecules. Determining the absolute configuration of these enantiomers is crucial, particularly in pharmaceutical applications where different enantiomers can exhibit vastly different biological activities. SC-XRD, especially when using anomalous dispersion, is a powerful tool for the unambiguous assignment of the absolute configuration of chiral centers. universiteitleiden.nlrsc.org

For example, in a study of chiral 1,2-diaminodiamantane dihydrochloride, single-crystal X-ray diffraction analysis successfully determined the (S,S) absolute configuration. universiteitleiden.nl The quality of this assignment is often validated by the Flack parameter, which should be close to zero for a high degree of confidence in the determined stereochemistry. universiteitleiden.nl

Table 1: Representative Crystallographic Data for a Diamantane Derivative

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 9.7449(3) |

| b (Å) | 8.4127(3) |

| c (Å) | 9.7717(3) |

| β (°) | 92.4679(15) |

| Volume (ų) | 799.11(5) |

| Z | 2 |

| Note: This table presents example data for a chiral diaminodiamantane derivative and is based on findings for (S,S)-1,2-diaminodiamantane dihydrochloride. rsc.org |

Nuclear Magnetic Resonance Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for characterizing the structure of molecules in solution. google.com It provides detailed information about the chemical environment of magnetically active nuclei, such as ¹H and ¹³C.

Isomeric Purity Assessment

For functionalized diaminodiamantanes, the synthesis can often lead to a mixture of isomers. NMR spectroscopy is highly effective in assessing the isomeric purity of a sample. The high symmetry of the parent diamantane cage is reduced upon substitution, leading to distinct signals for chemically non-equivalent protons and carbons. By integrating the signals corresponding to different isomers, their relative abundance in a mixture can be accurately determined. The separation of these isomers can be challenging, making NMR a critical quality control technique. acs.org

Spectroscopic Signatures of Functionalized 1,6-Diaminodiamantane

Each functional group attached to the this compound core imparts a unique spectroscopic signature in the NMR spectrum. The chemical shifts of the protons and carbons in the vicinity of the amino groups are particularly informative. For instance, the protons of the amino groups themselves typically appear as distinct signals, the positions of which can be influenced by solvent and concentration. researchgate.netresearchgate.net

In ¹H NMR spectra, the protons on the diamantane cage exhibit complex splitting patterns due to spin-spin coupling. The chemical shifts of these protons are influenced by their stereochemical relationship to the amino substituents. Similarly, ¹³C NMR spectra provide a clear fingerprint of the carbon skeleton, with the carbons bearing the amino groups showing characteristic downfield shifts. The analysis of two-dimensional NMR spectra, such as COSY and HMQC, can be employed to definitively assign all proton and carbon signals, providing a comprehensive picture of the molecular structure in solution. researchgate.net

Table 2: Illustrative ¹H NMR Chemical Shifts for a Diaminodiamantane Derivative

| Proton Environment | Chemical Shift (ppm) |

| Amino Protons | 6.91, 7.79 |

| Methine Protons | 3.07, 3.13 |

| Methylene Protons | 2.42, 2.48 |

| Note: This table provides example chemical shift ranges based on related diamine complexes and is for illustrative purposes. researchgate.net |

Conformational Analysis and Steric Hindrance within the Diamantane Cage

The study of the different spatial arrangements of a molecule, or its conformations, is essential for understanding its properties and reactivity. ic.ac.uknobelprize.org The rigid diamantane cage significantly restricts the conformational freedom of its substituents.

Computational methods, in conjunction with experimental data from X-ray diffraction and NMR, are often used to perform a detailed conformational analysis. These studies can predict the most stable conformations and quantify the energetic barriers to bond rotation. This understanding of steric hindrance is critical for the rational design of new diaminodiamantane derivatives with specific properties, as the steric bulk of the diamantane moiety can be leveraged to control molecular recognition and self-assembly processes. acs.orguni-giessen.de The selective functionalization of diamantane at its apical positions is often favored due to the increased steric hindrance at the medial positions. acs.org

Computational Chemistry and Theoretical Investigations of 1,6 Diaminodiamantane

Quantum Mechanical Calculations on Electronic Structure

Quantum mechanical methods are fundamental in computational chemistry for predicting the behavior of molecules. idosr.org By solving the Schrödinger equation, these methods provide information about a molecule's electronic structure, energy, and other properties. idosr.orgmiracosta.edu Density Functional Theory (DFT) is a particularly powerful quantum mechanical method for investigating the electronic structure of complex systems like 1,6-diaminodiamantane. idosr.orgqucosa.de

The electronic structure of a molecule dictates its physical and chemical properties. wikipedia.org For this compound, quantum mechanical calculations reveal the distribution of electrons and the energies of its molecular orbitals. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest, as their energy difference (the HOMO-LUMO gap) is a key indicator of the molecule's stability and reactivity. ias.ac.innih.gov

Theoretical studies, often employing DFT, can compute various electronic properties of this compound. qucosa.denzdr.ru These calculations provide a foundational understanding of how the molecule will behave in different chemical environments and its potential for use in electronic applications. toronto.edu

Table 1: Calculated Electronic Properties of this compound

| Property | Description | Predicted Value/Characteristic |

| HOMO Energy | Energy of the highest occupied molecular orbital. Influences electron-donating ability. | Specific values are dependent on the computational method and basis set used. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. Influences electron-accepting ability. | Specific values are dependent on the computational method and basis set used. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. Relates to chemical reactivity and stability. | A larger gap generally implies greater stability. |

| Dipole Moment | A measure of the separation of positive and negative electrical charges within the molecule. | The symmetrical nature of the diamantane cage suggests a relatively low dipole moment. |

| Ionization Potential | The minimum energy required to remove an electron from the molecule. | Related to the HOMO energy. |

| Electron Affinity | The energy released when an electron is added to the molecule. | Related to the LUMO energy. |

Note: The specific numerical values for these properties would be obtained from detailed computational studies, which are not publicly available in aggregated form.

Molecular Modeling and Conformational Landscape Analysis

While the diamantane core of this compound is rigid, the amino groups attached at the 1 and 6 positions have rotational freedom. arxiv.org Molecular modeling techniques are employed to explore the possible spatial arrangements, or conformations, of these amino groups and to determine their relative energies. slideshare.net This exploration of the molecule's potential energy surface is known as conformational analysis. conicet.gov.ar

The goal of conformational analysis is to identify the most stable conformations, which are the ones the molecule is most likely to adopt. inrs.ca This is achieved by systematically or stochastically rotating the bonds of the amino groups and calculating the energy of each resulting conformation. slideshare.net The collection of all possible conformations and their corresponding energies constitutes the conformational landscape. frontiersin.orgnih.gov Understanding this landscape is crucial, as the molecule's shape influences how it interacts with other molecules. plos.org

For this compound, the key dihedral angles to consider are those involving the C-C-N-H and C-N-H-H bonds of the amino groups. Different rotations around these bonds will lead to various staggered and eclipsed conformations, each with a distinct energy level. The most stable conformers will likely exhibit minimal steric hindrance between the hydrogen atoms of the amino groups and the diamantane cage.

Table 2: Key Torsional Angles in this compound Conformational Analysis

| Torsional Angle | Description | Expected Low-Energy Orientations |

| C-C-N-H | Rotation of the amino group relative to the diamantane cage. | Staggered conformations are generally favored over eclipsed ones to minimize steric strain. |

| H-N-H | Defines the orientation of the hydrogen atoms within the amino group. | The orientation will be influenced by hydrogen bonding potential and intramolecular interactions. |

Note: The specific angles and energy differences between conformers are determined through computational modeling.

Prediction of Reactivity and Interaction Potentials

Computational chemistry also provides powerful tools for predicting the chemical reactivity of this compound. pnnl.gov By analyzing the calculated electronic structure, it's possible to identify the most likely sites for chemical reactions. nih.gov Reactivity indices derived from DFT, such as chemical potential, hardness, and Fukui functions, offer a quantitative way to understand a molecule's reactivity. nih.govscirp.org

The amino groups of this compound are the primary sites of reactivity. The lone pair of electrons on the nitrogen atoms makes them nucleophilic, meaning they are likely to react with electron-deficient species (electrophiles). The hydrogen atoms of the amino groups can also participate in hydrogen bonding, which is a key type of intermolecular interaction. uni-giessen.de

The interaction potential of this compound with other molecules or surfaces can also be modeled. nzdr.ru This is particularly relevant for its applications in nanotechnology, where it might be used as a building block for larger structures. researchgate.net These models can predict the strength and nature of interactions, such as van der Waals forces and hydrogen bonding, which govern how the molecules self-assemble.

Table 3: Predicted Reactivity and Interaction Characteristics of this compound

| Characteristic | Description | Predicted Behavior |

| Nucleophilicity | The ability to donate electrons to form a chemical bond. | The nitrogen atoms of the amino groups are strong nucleophilic centers. |

| Basicity | The ability to accept a proton (H+). | The amino groups are basic and can be protonated in acidic conditions. |

| Hydrogen Bonding | The electrostatic attraction between a hydrogen atom in a polar bond and an electronegative atom. | The amino groups can act as both hydrogen bond donors (N-H) and acceptors (the lone pair on N). |

| Electrophilicity | The ability to accept electrons to form a chemical bond. | The diamantane cage itself is generally not electrophilic, but the molecule can be made so through derivatization. |

Reaction Mechanisms and Reactivity of 1,6 Diaminodiamantane

Mechanistic Pathways of Amination Reactions on Diamantane Core

The introduction of amino groups onto the non-activated sp³-hybridized carbon atoms of the diamantane core is a challenging synthetic task that almost exclusively proceeds through carbocationic intermediates. Direct amination methods are generally not feasible due to the inertness of the C-H bonds. The most prevalent and effective strategy for synthesizing 1,6-diaminodiamantane is the Ritter reaction, which involves the trapping of a carbocation by a nitrile, followed by hydrolysis.

The mechanism begins with the generation of a diamantyl cation at a tertiary bridgehead position. This can be achieved by treating diamantane with a strong protic acid and an oxidizing agent or, more commonly, by starting with a pre-functionalized precursor like 1,6-dibromodiamantane (B14679023).

Mechanism via Ritter Reaction on Diamantane:

Carbocation Formation: Treatment of diamantane with a mixture of bromine and a Lewis acid (e.g., AlBr₃) or with a superacid system (e.g., HF/SbF₅) facilitates the formation of the 1-diamantyl cation. The apical C-1 and C-6 positions are the most thermodynamically stable sites for a positive charge due to hyperconjugation with the surrounding C-C sigma bonds.

Nucleophilic Attack by Nitrile: The highly electrophilic carbocation is then trapped by a nitrile solvent, typically acetonitrile (B52724) (CH₃CN). The nitrogen lone pair attacks the carbocation, forming a stable N-alkyldiamantylnitrilium ion intermediate.

Hydrolysis to Amide: The reaction mixture is quenched with water. The nitrilium ion is highly susceptible to hydrolysis, which proceeds to form the corresponding N-acetyl derivative, N-(1-diamantyl)acetamide.

Formation of the Diamine: To generate the 1,6-disubstituted product, the reaction must be driven further. Under forcing conditions, a second carbocation is generated at the opposing C-6 bridgehead of the N-(1-diamantyl)acetamide intermediate. This second cation undergoes the same Ritter reaction sequence. The final bis(acetamide) product, N,N'-(diamantane-1,6-diyl)diacetamide, is then subjected to harsh basic or acidic hydrolysis to cleave the amide bonds, yielding the target this compound.

The introduction of the first electron-withdrawing acetamido group at the C-1 position deactivates the cage towards further electrophilic attack. Consequently, the conditions required for the second amination at the C-6 position are significantly more severe than for the first.

| Starting Material | Reagents | Intermediate Product | Final Product | Key Mechanistic Step |

|---|---|---|---|---|

| Diamantane | 1. H₂SO₄/HNO₃ 2. CH₃CN 3. H₂O | N-(1-Diamantyl)acetamide | (Requires forcing conditions for second amination) | Nitration followed by carbocation formation and Ritter reaction. |

| 1,6-Dibromodiamantane | 1. H₂SO₄ 2. CH₃CN 3. H₂O | N,N'-(Diamantane-1,6-diyl)diacetamide | This compound (after hydrolysis) | Acid-catalyzed solvolysis of C-Br bonds to form carbocations. |

| Diamantane-1,6-dicarboxylic acid | 1. SOCl₂ 2. NaN₃ (Curtius) 3. H₂O/H⁺ | Diamantane-1,6-diyl diisocyanate | This compound | Curtius rearrangement of an acyl azide (B81097) to an isocyanate. |

Influence of Cage Rigidity on Reaction Kinetics and Thermodynamics

The rigid, pre-organized structure of the diamantane cage profoundly influences the kinetics and thermodynamics of its reactions, particularly those proceeding via carbocationic intermediates at the bridgehead positions.

Kinetics: The steric environment of the diamantane framework makes backside nucleophilic attack (S_N2 mechanism) at any cage carbon, especially a bridgehead, sterically impossible. Consequently, substitution reactions at the C-1 and C-6 positions proceed exclusively through an S_N1-type mechanism. The rate of these reactions is therefore dependent on the rate of carbocation formation.

The rigidity of the cage has two competing effects on the stability of the bridgehead carbocation:

Stabilization: The fixed geometry allows for effective hyperconjugation (σ-donation) from the adjacent C-C bonds into the empty p-orbital of the carbocation, providing significant electronic stabilization.

Destabilization: An ideal carbocation is sp²-hybridized with a planar geometry. The rigid cage structure prevents the bridgehead carbon from achieving full planarity upon ionization, introducing angle strain into the transition state and the carbocation intermediate.

| Compound | Structure Type | Relative Rate (k_rel) | Primary Influence |

|---|---|---|---|

| tert-Butyl bromide | Acyclic | 10³ | Can achieve planar carbocation. |

| 1-Bromoadamantane | Adamantane (B196018) Cage | 1 | Baseline for rigid cage systems; good hyperconjugation but strained cation. |

| 1-Bromodiamantane | Diamantane Cage | ~10-20 | Enhanced stabilization from larger cage outweighs strain; more polarizable. |

Thermodynamics: The diamantane hydrocarbon is a highly stable, low-strain molecule. Functionalization reactions must overcome this inherent stability. The thermodynamic control of disubstitution on diamantane strongly favors the 1,6-isomer. The C-1 and C-6 apical bridgeheads are sterically the most accessible and form the most stable tertiary carbocations. Other tertiary positions (e.g., C-4, C-9) are more sterically hindered and form less stable carbocations, while secondary positions are far less reactive. Therefore, under equilibrium conditions, functional groups will migrate to the 1- and 6-positions, making the synthesis of this compound thermodynamically favored over other diaminodiamantane isomers.

Neighboring Group Participation in this compound Transformations

Neighboring group participation (NGP) describes the influence of a functional group on the rate or stereochemistry of a reaction occurring at a remote center within the same molecule. In this compound, the two amino groups are held at a fixed, transannular distance (the C1-C6 distance is approximately 3.1 Å). This fixed geometry allows for the study of through-space and through-bond electronic interactions.

The participation of one amino group in a reaction at the other is highly dependent on the reaction conditions and the state of the amino group.

As an Electron-Withdrawing Group: In acidic media, where reactions like S_N1 solvolysis or diazotization-dediazoniation occur, the amino group at C-6 will be protonated to form an ammonium (B1175870) group (-NH₃⁺). This group is strongly electron-withdrawing and exerts a powerful negative inductive effect (-I effect) through the sigma bond framework. This effect destabilizes the formation of a carbocation at the C-1 position. As a result, the rate of solvolysis of a substrate like 1-halo-6-aminodiamantane (under acidic conditions) would be significantly slower than that of the parent 1-halodiamantane. This is a form of "negative" neighboring group participation, where the group retards the reaction rate.

As an Internal Nucleophile: In its neutral state (-NH₂), the amino group is a nucleophile. If a carbocation were generated at C-1 while the group at C-6 remained neutral, the C-6 amino group could theoretically act as an internal nucleophile. However, the C1-C6 distance of ~3.1 Å is generally too large for efficient transannular bond formation to create a stable bicyclic amine. The resulting strain would be prohibitive. Therefore, direct nucleophilic NGP leading to a covalent bond is not a major pathway for this specific isomer. The dominant effect remains electronic.

Research findings on the diazotization of this compound with nitrous acid (HNO₂) illustrate this principle. The reaction generates a diazonium ion (-N₂⁺) at one position, which then departs to leave a carbocation. The presence of the second amino group (which becomes -NH₃⁺ in the acidic medium) significantly influences the fate of this carbocation. Instead of extensive rearrangement or intermolecular reactions, the product distribution is often controlled by the deactivating nature of the distal group, leading to simpler product mixtures (e.g., trapping by solvent to form the amino-alcohol) compared to the monosubstituted parent compound.

| Substrate | Reaction | Group at C-6 | Nature of Participation | Expected Kinetic Effect |

|---|---|---|---|---|

| 1-Bromo-6-aminodiamantane | S_N1 Solvolysis (Acidic) | -NH₃⁺ | Inductive electron withdrawal (-I effect) | Strongly retarded rate (deactivating) |

| This compound | Diazotization (HNO₂) | -NH₃⁺ (from -NH₂) | Inductive electron withdrawal (-I effect) | Destabilizes C-1 cation, influences product distribution. |

| 1-Bromo-6-hydroxydiamantane | S_N1 Solvolysis (Neutral/Basic) | -O⁻ or -OH | Potential for intramolecular O-attack (ether formation) | Anchimeric assistance; potential rate acceleration. |

Applications of 1,6 Diaminodiamantane in Advanced Materials Science and Nanotechnology

Polymer Synthesis and High-Performance Materials

The incorporation of the bulky, rigid diamantane cage into polymer backbones is a key strategy for developing high-performance materials. The diamondoid structure restricts segmental motion and introduces significant free volume, leading to polymers with high glass transition temperatures (Tg), excellent thermal stability, and improved mechanical properties. 1,6-Diaminodiamantane serves as a unique monomer in polycondensation reactions, yielding polymers with properties distinct from those made with conventional aliphatic or aromatic diamines.

This compound is a valuable monomer for the synthesis of polyamides and poly(amide-imide)s through polycondensation reactions with various diacid chlorides or dianhydrides. wikipedia.orgacs.org Polyamides have been synthesized by reacting this compound with aromatic diacid chlorides via solution and interfacial polycondensation methods. wikipedia.orgmicronit.com The resulting polymers exhibit the characteristic properties endowed by the rigid diamantane unit.

Similarly, poly(amide-imide)s have been created by first synthesizing a dianhydride containing the diamantane cage, such as 1,6-bis(trimellitimido)diamantane, and then reacting it with various aromatic diamines. acs.org The synthesis of polyimides, known for their exceptional thermal and chemical resistance, can be achieved through a two-step process involving the reaction of a diamine with a dianhydride to form a soluble poly(amic acid) precursor, which is then chemically or thermally cyclized to the final polyimide. mdpi.comyoutube.com While research has also focused on polyimides derived from the 4,9-diaminodiamantane (B13577429) isomer, the principles apply to the 1,6-isomer as well. nih.gov The general structure of polyamides involves repeating units held together by amide links (-CONH-), formed in this case through the reaction of the amine groups of this compound and the carboxyl groups of a dicarboxylic acid monomer. researchgate.netmdpi.compolytechnique.edu

The inclusion of the this compound moiety in polymer chains significantly enhances their thermomechanical properties. Polyamides derived from this compound and aromatic diacid chlorides show high thermal stability, with temperatures for 5% weight loss ranging from 435–475°C. wikipedia.org Poly(amide-imide)s containing the 1,6-diamantane structure also exhibit excellent thermal performance, with 5% weight loss temperatures between 421°C and 448°C and high glass transition temperatures, in some cases above 350°C. acs.org These polymers maintain good mechanical properties, such as a high storage modulus (G' ≈ 10⁸ Pa), up to temperatures approaching their main transition. acs.org

The rigid and bulky nature of the diamantane cage disrupts efficient polymer chain packing, which can lead to increased solubility in organic solvents while maintaining high thermal stability, a desirable combination for processing high-performance plastics. wikipedia.org The inherent viscosity of these polymers, an indicator of molecular weight, typically falls in a range suitable for forming films and fibers. wikipedia.orgacs.org

| Polymer Type | Monomers | Inherent Viscosity (dL/g) | 5% Weight Loss Temperature (°C) | Glass Transition Temperature (Tg, °C) | Reference |

|---|---|---|---|---|---|

| Polyamide | This compound and Aromatic Diacid Chlorides | 0.15–0.45 | 435–475 | Not Reported | wikipedia.org |

| Poly(amide-imide) | 1,6-Bis(trimellitimido)diamantane and Aromatic Diamines | 0.33–1.55 | 421–448 | 330–385 | acs.org |

Molecular Building Blocks for Nanostructures

The precise, rigid geometry of the this compound molecule makes it an ideal building block for the bottom-up construction of well-defined nanostructures. Its amine groups provide convenient handles for directed assembly and surface functionalization, while the diamantane core acts as a rigid, inert spacer.

Supramolecular chemistry, which relies on non-covalent interactions to form larger assemblies, can leverage the unique shape and functionality of this compound. princeton.eduunits.it Derivatives of this compound have been synthesized to act as "guest" molecules in host-guest systems. ontosight.ai

Specifically, this compound has been converted into bisprimary (1,6-diammonium) and bisquaternary ammonium (B1175870) salts. ontosight.ai These cationic derivatives are well-suited for binding within the cavities of macrocyclic "host" molecules like cucurbit[n]urils (CB[n]). ontosight.ai The rigid, linear distance between the two ammonium groups on the 1,6-diamantane scaffold makes it a strong binder. For instance, the host-guest complex formed between cucurbit mdpi.comuril (CB mdpi.com) and a diamantane-1,6-diammonium guest is among the tightest monovalent non-covalent complexes reported in water, with an exceptionally high association constant (Ka). ontosight.ai This strong interaction is driven by the precise size and shape complementarity between the host cavity and the diamantane guest.

| Host | Guest | Solvent | Association Constant (Ka, M⁻¹) | Reference |

|---|---|---|---|---|

| Cucurbit mdpi.comuril (CB mdpi.com) | Diamantane-4,9-diammonium | D₂O | 7.2 x 10¹⁷ | ontosight.ai |

| Cucurbit mdpi.comuril (CB mdpi.com) | Diamantane-4,9-diammonium | D₂O with 50 mM NaO₂CCD₃ | 1.9 x 10¹⁵ | ontosight.ai |

Note: Data for the closely related 4,9-diaminodiamantane isomer is presented to illustrate the principle of high-affinity binding of diamantane diammonium salts.

The functionalization of surfaces with well-ordered molecular layers, known as self-assembled monolayers (SAMs), is a cornerstone of nanotechnology, used to control surface properties like wetting, adhesion, and biocompatibility. micronit.compolytechnique.edu this compound is a promising candidate for forming such monolayers due to its two reactive amine groups and rigid diamondoid body. nih.gov

The amine groups can form covalent bonds with a variety of surfaces, such as those functionalized with epoxy or carboxylic acid groups, or coordinate to specific metal oxide surfaces. nih.gov This allows for the upright anchoring of the diamantane molecules, creating a robust, densely packed monolayer. The rigid diamantane core would act as a stiff spacer, ensuring a well-defined thickness and structure for the monolayer. This approach could be used to modify the surfaces of silicon wafers, metal nanoparticles, or other substrates for applications in electronics, sensors, and biocompatible coatings. mdpi.comnih.gov For example, amine-terminated molecules can be used to functionalize gold nanoparticles, a process where the amine groups provide a stable linkage to the metal surface. nih.gov The use of this compound would introduce the unique steric and electronic properties of the diamondoid cage to the nanoparticle surface.

Catalysis and Organocatalysis Utilizing Diaminodiamantane Scaffolds

Organocatalysis employs small, metal-free organic molecules to accelerate chemical reactions, often with high stereoselectivity. ontosight.ai Chiral diamines are a well-established class of organocatalysts. While direct applications of this compound as a catalyst scaffold are not yet widely reported in the literature, its structural features make it a highly attractive candidate for future development in this area.

The key attributes of the this compound scaffold for catalysis include:

Rigidity: The diamondoid cage is exceptionally rigid, which would lock the catalytic amine groups into a fixed spatial orientation. This pre-organization can reduce the entropic penalty of reaching the transition state, potentially leading to higher catalytic activity.

Defined Geometry: The distance and angle between the two amine groups are precisely defined. This allows for the design of bifunctional catalysts where one amine group could bind a substrate while the other performs a catalytic transformation.

Chirality: Although this compound itself is achiral, it can be used as a scaffold to synthesize chiral derivatives. Introducing chirality would enable its use in asymmetric catalysis, a critical technology for producing enantiomerically pure pharmaceuticals and fine chemicals. ontosight.ai

The development of catalysts based on the this compound framework could lead to new, robust, and selective organocatalysts for a range of important chemical transformations. acs.org

Ligand Design for Metal-Mediated Catalytic Systems

The design of ligands is a cornerstone of modern transition metal catalysis, as the ligand sphere around a metal center dictates its reactivity, selectivity, and stability. researchgate.netnih.gov Diamines are a well-established class of ligands, capable of forming stable chelate complexes with a variety of transition metals. The specific geometry and electronic properties of the diamine are crucial in determining the catalytic performance of the resulting metal complex. rsc.orgnih.gov

While the application of this compound in metal-mediated catalysis is not yet extensively documented in the literature, its structural characteristics suggest potential in several areas. For instance, chiral derivatives of diaminodiamantane could be employed in asymmetric catalysis, where a rigid ligand framework is often key to effective stereocontrol. calis.edu.cnrsc.org The development of chiral-at-metal complexes, where the metal itself is a stereocenter, is another area where rigid ligands like this compound could prove beneficial. rsc.org

The table below outlines the key characteristics of this compound as a potential ligand and the corresponding potential catalytic applications.

| Ligand Characteristic | Potential Catalytic Application | Rationale |

| Rigid Backbone | High selectivity (regio-, stereo-, enantio-) | A well-defined and pre-organized coordination sphere can lead to more precise substrate binding and transition state stabilization. |

| Bidentate Nature | Formation of stable chelate complexes | The chelate effect enhances the stability of the metal complex, potentially increasing catalyst lifetime and turnover numbers. |

| Defined Bite Angle | Tuning of metal center's electronic and steric properties | The fixed distance between the amino groups can influence the d-orbital splitting of the metal, affecting its reactivity. |

| Potential for Chiral Derivatives | Asymmetric catalysis | The synthesis of enantiomerically pure diaminodiamantane could lead to new chiral catalysts for producing single-enantiomer products. researchgate.net |

Further research is required to synthesize and test this compound-metal complexes to fully understand their catalytic potential. The exploration of different transition metals and reaction types will be crucial in uncovering the unique advantages that this diamondoid-based ligand may offer.

Development of Diaminodiamantane-Based Organocatalysts

Organocatalysis, the use of small organic molecules to catalyze chemical reactions, has emerged as a powerful tool in organic synthesis, offering a complementary approach to metal-based catalysis. nih.govunits.it Chiral amines and their derivatives are among the most successful classes of organocatalysts, capable of activating substrates through the formation of iminium ions or enamines. mdpi.comnobelprize.org

The development of organocatalysts based on this compound is a promising yet underexplored area of research. The rigid diamondoid scaffold could serve as a robust and sterically defined backbone for a new class of catalysts. The presence of two amino groups offers the possibility of creating bifunctional catalysts, where one amine group could activate the substrate while the other interacts with a reagent or co-catalyst.

While specific examples of this compound being used as an organocatalyst are scarce in the current literature, the principles of organocatalyst design suggest its potential. For instance, chiral versions of this compound could be highly effective in enantioselective transformations. peerj.comrsc.org The rigid structure would place the chiral centers in a well-defined spatial arrangement, which could lead to high levels of stereochemical control.

The potential modes of activation for a hypothetical diaminodiamantane-based organocatalyst are summarized in the table below.

| Activation Mode | Substrate | Potential Reaction Type |

| Enamine Catalysis | Aldehydes, Ketones | Aldol reaction, Michael addition, α-alkylation |

| Iminium Ion Catalysis | α,β-Unsaturated aldehydes and ketones | Diels-Alder reaction, Friedel-Crafts alkylation |

| Bifunctional Catalysis | Various | Mannich reaction, conjugate additions |

The synthesis of chiral derivatives of this compound and their subsequent evaluation in a range of organocatalytic reactions will be a critical step in developing this potential new class of catalysts.

Molecular Electronics and Optical Device Applications

Molecular electronics aims to use single molecules or nanoscale assemblies of molecules as electronic components. rsc.org This field represents the ultimate frontier in the miniaturization of electronic circuits. The unique, rigid, and well-defined structure of diamondoids makes them attractive building blocks for molecular-scale devices. researchgate.net

This compound, with its two strategically placed amino groups, is a particularly interesting candidate for applications in molecular electronics. The amino groups can serve as anchor points to connect the diamondoid core to metal electrodes, forming a single-molecule junction. mdpi.comnih.gov The rigid diamantane cage acts as a molecular insulator or a precisely defined spacer between conductive elements. The conductance of such a junction would be highly dependent on the length and geometry of the molecule, making diamondoids like this compound ideal for studying fundamental aspects of electron transport at the nanoscale. arxiv.orgnih.gov

In the realm of optical devices, polymers incorporating diamondoid moieties have shown promise. The incorporation of adamantane (B196018) and diamantane derivatives into polymers can lead to materials with a high refractive index and low optical dispersion. researchgate.net These properties are valuable for the fabrication of specialty optical plastics, lenses, and other optical components. researchgate.net A series of poly(amide-imide)s synthesized from 1,6-bis(trimellitimido)diamantane, which is derived from this compound, exhibited high thermal stability and good mechanical properties, making them suitable for high-performance applications. researchgate.net

The rigid nature of the this compound scaffold has also been exploited to create molecular dyads for studying Förster Resonance Energy Transfer (FRET). By attaching donor and acceptor chromophores to the 1,6-positions, the distance and orientation between them are held constant, allowing for precise measurements of energy transfer efficiency. Such studies are fundamental to the design of molecular-scale photonic devices and sensors.

The table below summarizes the key properties of this compound relevant to its use in molecular electronics and optical devices.

| Property | Application Area | Specific Role/Function |

| Rigid Cage Structure | Molecular Electronics | Insulating barrier, precise spacer in single-molecule junctions. |

| Terminal Amino Groups | Molecular Electronics | Anchoring points to metal electrodes for creating stable molecular junctions. |

| High Refractive Index (in polymers) | Optical Devices | Component in high-performance optical plastics and coatings. researchgate.net |

| Low Optical Dispersion (in polymers) | Optical Devices | Minimizes chromatic aberration in lenses and other optical elements. researchgate.net |

| Defined Geometry | Photonic Devices | Scaffold for creating molecular rulers and studying energy transfer. |

Templates for Directed Chemical Synthesis and Crystallization

Template-directed synthesis is a powerful strategy for controlling the structure and properties of materials at the molecular level. The template molecule guides the assembly of reactants into a specific architecture, which is then preserved after the template is removed. Diamondoids, due to their well-defined shapes and sizes, have been investigated as templates for the synthesis of zeolites. arxiv.org

Zeolites are microporous aluminosilicate (B74896) minerals that have widespread applications in catalysis and separations. csu.edu.auiza-online.org The structure of the pores and channels in a zeolite determines its properties, and organic molecules are often used as structure-directing agents (SDAs) or templates to control the crystallization of a specific zeolite framework. The rigid and bulky nature of this compound makes it a potential candidate for a template in the synthesis of novel zeolite structures. Its size and shape could direct the formation of unique pore architectures that are not accessible with conventional templates.

Beyond zeolite synthesis, this compound can also act as a guest molecule in host-guest chemistry, which can be considered a form of templating. For example, diamantane diammonium salts have been shown to form highly stable complexes with cucurbit[n]uril hosts. researchgate.net This demonstrates the ability of the diaminodiamantane scaffold to participate in specific molecular recognition events, which is the basis for its use as a template.

Furthermore, the concept of directed assembly, where molecules are used to guide the formation of nanostructures, is another area where this compound could be applied. researchgate.net For instance, bifunctional molecules can be used to link nanoparticles together in a controlled manner, and the rigid adamantane backbone of this compound could provide precise control over the spacing and orientation of the assembled nanoparticles. uni-giessen.de

The potential templating applications of this compound are outlined in the table below.

| Templating Application | Target Material/System | Role of this compound |

| Zeolite Synthesis | Novel zeolite frameworks | Structure-directing agent to control pore size and shape. arxiv.org |

| Host-Guest Chemistry | Supramolecular assemblies | Guest molecule that binds specifically to a host, forming a defined complex. researchgate.net |

| Directed Assembly | Nanoparticle arrays, molecular networks | A rigid linker to control the spacing and arrangement of nanoscale components. uni-giessen.de |

| Co-crystallization | Nanoporous crystalline polymers | Guest molecule that induces crystallization and creates nanopores upon removal. frontiersin.org |

The unique structural features of this compound make it a versatile building block with significant potential across a range of applications in advanced materials science and nanotechnology. While some of these applications are still in the early stages of exploration, the foundational research into its properties suggests a promising future for this intriguing diamondoid derivative.

Future Directions and Perspectives in 1,6 Diaminodiamantane Research

Exploration of Novel Synthetic Routes

The advancement of applications for 1,6-diaminodiamantane is intrinsically linked to the development of efficient and selective synthetic routes. While established methods, such as the amination of halogenated diamantanes, have been foundational, future research is geared towards more direct, sustainable, and versatile synthetic strategies.

A primary area of future exploration lies in the direct C-H bond functionalization of the diamantane cage. uiowa.edu Traditional syntheses often involve multi-step sequences starting from diamantane itself or a pre-functionalized derivative. uiowa.edu Emerging techniques in photoredox catalysis are showing promise for the selective activation of specific C-H bonds on the diamondoid framework. acs.org The development of catalysts that can distinguish between the different types of C-H bonds (secondary and tertiary) on the diamantane structure is a key challenge. acs.org Future work will likely focus on designing photocatalysts and reaction conditions that favor the formation of 1,6-disubstituted products with high regioselectivity, thereby streamlining the synthesis of this compound and its derivatives. acs.org

Furthermore, there is a growing interest in developing "green" or more environmentally benign synthetic pathways. This includes exploring the use of less hazardous reagents and solvents, as well as developing catalytic systems that can operate under milder conditions with higher atom economy. uiowa.edu The goal is to move beyond stoichiometric reactions towards catalytic cycles that can be repeated with minimal waste. Such advancements will not only make the synthesis of this compound more cost-effective and scalable but also align with the broader sustainability goals of the chemical industry.

Advanced Functionalization for Tailored Material Properties

The true potential of this compound lies in its use as a scaffold for creating materials with precisely controlled properties. The two amino groups at the apical positions provide ideal anchor points for further chemical modification, allowing for the construction of complex molecular architectures.

Future research in this area will focus on the synthesis of novel polymers and composite materials. Diamantane-based polyamides, synthesized from this compound, have already demonstrated high thermal stability and desirable dielectric properties, making them promising for applications in the aerospace and automotive industries. arxiv.org The future will see a diversification of the types of polymers created, potentially including polyimides and other high-performance plastics with enhanced mechanical strength, thermal resistance, and chemical stability. uni-giessen.de

Another exciting frontier is the use of functionalized this compound in the development of "smart" materials. By attaching photo-responsive, electro-active, or biologically active moieties to the amino groups, it is possible to create materials that respond to external stimuli. For instance, the incorporation of chromophores could lead to new optical materials, while the attachment of specific binding agents could be used to create highly selective chemical sensors. uni-giessen.de The rigid and well-defined structure of the diamantane core is expected to play a crucial role in the organization and function of these appended molecular systems. uni-giessen.de

Moreover, the unique electronic properties of diamondoids are being explored for applications in molecular electronics. researchgate.net Functionalization of the diamantane cage with different groups can tune its electronic structure. uni-giessen.de Future studies will likely investigate how the introduction of various substituents via the 1,6-diamino platform affects properties like electron emission and conductivity, paving the way for their use in nanoscale electronic devices. polyu.edu.hk

Interdisciplinary Research at the Interface of Organic Chemistry and Materials Science

The complex challenges and vast opportunities presented by this compound necessitate a highly interdisciplinary approach. The synergy between organic synthesis, which provides the tools to create and modify these molecules, and materials science, which explores their physical and functional properties, is crucial for future breakthroughs. arxiv.orgnih.gov

A key area for interdisciplinary collaboration will be in the design and fabrication of nanostructured materials. researchgate.netresearchgate.net The self-assembly of functionalized diaminodiamantane derivatives on surfaces is a promising route to creating highly ordered molecular layers. polyu.edu.hk This requires a deep understanding of both the covalent chemistry used to prepare the building blocks and the non-covalent interactions that govern their assembly. Such collaborations could lead to the development of novel coatings, catalysts, and electronic components. uni-giessen.deresearchgate.net

In the realm of biomedicine, the unique structural features of diamondoids are being leveraged for drug delivery and the development of new therapeutic agents. arxiv.orgresearchgate.net While not the primary focus of this article, the principles of functionalization and material design are directly applicable. Interdisciplinary teams of organic chemists, materials scientists, and biologists will be essential to explore how polymers and nanoparticles derived from this compound can be used to encapsulate and deliver drugs or to create new biocompatible materials for medical implants. arxiv.org

The future of this compound research is bright, with a clear trajectory towards more sophisticated synthetic methods, highly tailored material properties, and a deeper integration of knowledge from diverse scientific fields. nih.gov The continued exploration of this unique diamondoid building block is expected to yield significant advancements in materials science and beyond.

Q & A

Q. Answer :

- Feasible : Ensure access to high-purity precursors and advanced characterization tools.

- Novel : Explore understudied areas like biofunctionalization or hybrid composites.

- Relevant : Align with industrial needs (e.g., next-gen microelectronics).

Ethical considerations include safe handling of reactive intermediates. emphasizes using frameworks like FINER to avoid common pitfalls in hypothesis formulation .

Basic: What safety protocols are critical when handling this compound?

Answer : Use PPE (gloves, goggles, lab coats), work in a fume hood, and avoid skin contact. Store in airtight containers under inert gas. Emergency procedures should align with GHS guidelines (e.g., for related diamines) .

Advanced: How do researchers validate computational models predicting this compound’s electronic properties?

Answer : Compare computational results (e.g., HOMO-LUMO gaps from DFT) with experimental UV-Vis spectroscopy and cyclic voltammetry. Discrepancies may indicate incomplete basis sets or solvent effects. Chern et al. (1998) correlated computational predictions with observed optical properties in polyimides .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.